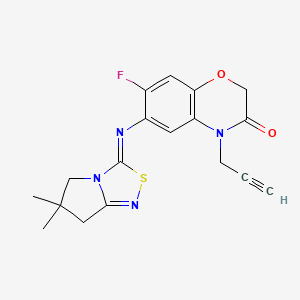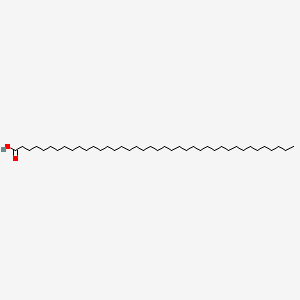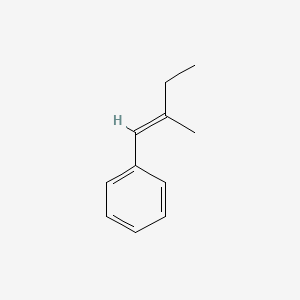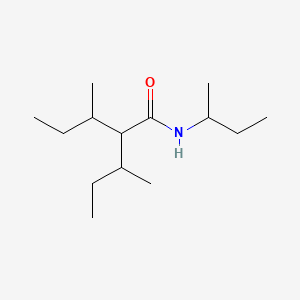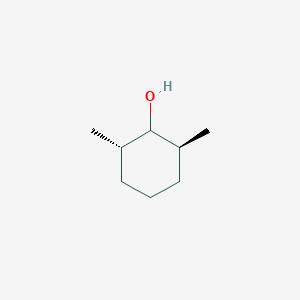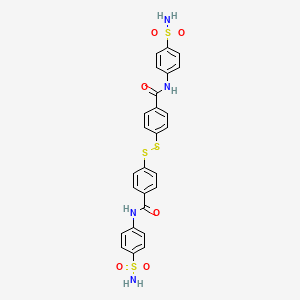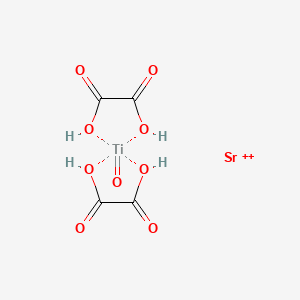
Strontium bis(oxalato(2-)-O,O')oxotitanate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) is a complex inorganic compound with the molecular formula C4O9TiSr
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) typically involves the reaction of strontium salts with oxalate and titanium sources under controlled conditions. One common method includes the following steps:
- Dissolving strontium chloride in water.
- Adding oxalic acid to the solution to form strontium oxalate.
- Introducing a titanium source, such as titanium tetrachloride, to the mixture.
- Adjusting the pH and temperature to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions
Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of titanium.
Reduction: Reduction reactions can alter the oxidation state of titanium within the compound.
Substitution: The oxalate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve reagents like ammonia or phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of titanium, while reduction may produce lower oxidation states.
科学的研究の応用
Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other titanium-based compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials, such as catalysts and electronic components.
作用機序
The mechanism of action of Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to the unique properties of the titanium and strontium ions, which can interact with various biological and chemical systems. The oxalate ligands also play a crucial role in stabilizing the compound and facilitating its interactions.
類似化合物との比較
Similar Compounds
Strontium oxalate: Similar in structure but lacks the titanium component.
Titanium oxalate: Contains titanium and oxalate but does not include strontium.
Calcium bis[oxalato(2-)-O,O’]oxotitanate(2-): Similar structure with calcium instead of strontium.
特性
CAS番号 |
14220-20-3 |
|---|---|
分子式 |
C4H4O9SrTi+2 |
分子量 |
331.56 g/mol |
IUPAC名 |
strontium;oxalic acid;oxotitanium |
InChI |
InChI=1S/2C2H2O4.O.Sr.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;/q;;;+2; |
InChIキー |
ASAVFDLSNPIRHY-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O=[Ti].[Sr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


